molecular formula C8H7Cl2NO B1585602 2,4-Dichloroacetanilide CAS No. 6975-29-7

2,4-Dichloroacetanilide

Cat. No.: B1585602
CAS No.: 6975-29-7
M. Wt: 204.05 g/mol
InChI Key: GZSGTFDLLISMMA-UHFFFAOYSA-N
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Description

2,4-Dichloroacetanilide is an organic compound with the molecular formula C8H7Cl2NO. It is a derivative of acetanilide, where two chlorine atoms are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its antifungal properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dichloroacetanilide can be synthesized through the reaction of 2,4-dichloroaniline with acetic anhydride. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. The reaction can be represented as follows:

2,4-Dichloroaniline+Acetic AnhydrideThis compound+Acetic Acid\text{2,4-Dichloroaniline} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} 2,4-Dichloroaniline+Acetic Anhydride→this compound+Acetic Acid

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or distillation to remove impurities .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloroacetanilide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed to produce 2,4-dichloroaniline and acetic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

    Oxidation and Reduction: Specific oxidizing or reducing agents are required, depending on the desired transformation.

Major Products:

Scientific Research Applications

2,4-Dichloroacetanilide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its antifungal properties and potential use in controlling fungal infections.

    Medicine: Explored for its potential therapeutic applications, although it is not commonly used as a drug.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloroacetanilide primarily involves its interaction with fungal cells. It inhibits the growth of fungi by interfering with their metabolic processes. The exact molecular targets and pathways are not fully understood, but it is believed to disrupt the synthesis of essential cellular components, leading to cell death .

Comparison with Similar Compounds

    2,4-Dichlorophenol: Shares the dichloro substitution pattern but lacks the acetanilide moiety.

    2,4-Dichloroaniline: The precursor to 2,4-Dichloroacetanilide, differing by the presence of an amine group instead of an acetamide group.

    2,4-Dichlorobenzamide: Similar structure with an amide group attached to the benzene ring.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both chlorine atoms and an acetamide group. This combination imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

N-(2,4-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7Cl2NO/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSGTFDLLISMMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064533
Record name 2,4-Dichloroacetanilide
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Molecular Weight

204.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6975-29-7
Record name N-(2,4-Dichlorophenyl)acetamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(2,4-dichlorophenyl)-
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Record name 2,4-Dichloroacetanilide
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Record name Acetamide, N-(2,4-dichlorophenyl)-
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Record name 2,4-Dichloroacetanilide
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Record name Acetamide, N-(2,4-dichlorophenyl)
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Synthesis routes and methods

Procedure details

To a solution of 2,4-dichloroaniline (42.0 g, 260 mmol) in AcOH (40.0 mL) is added Ac2O (80 mL). The reaction mixture is warmed up to 50° C. and stirred at this temperature for 1 hour. The reaction is cooled to room temperature and poured into ice water (500 mL). A solid precipitated and the mixture is stirred for additional 1 hour at room temperature. The solid is filtered and washed with water, hexanes and air dried to give N-(2,4-dichlorophenyl)acetamide.
Quantity
42 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the typical conformation of N-(2,4-Dichlorophenyl)acetamide in its crystal structure?

A1: N-(2,4-Dichlorophenyl)acetamide tends to adopt a specific conformation in its crystal structure. The N—H bond is generally oriented syn to the ortho-chloro substituent on the phenyl ring. [, , ] This means the N—H hydrogen and the chlorine atom attached to the second carbon of the phenyl ring are on the same side of the molecule. This conformation is stabilized by intramolecular interactions.

Q2: How does the conformation of the N—H bond in N-(2,4-Dichlorophenyl)acetamide compare to similar compounds?

A2: Interestingly, the syn conformation of the N—H bond to the ortho-chloro substituent observed in N-(2,4-Dichlorophenyl)acetamide is consistent with similar acetanilide compounds. This pattern is also found in N-(2-chlorophenyl)acetamide, N-(2,3-dichlorophenyl)acetamide, 2,2,2-trichloro-N-(2-chlorophenyl)acetamide, and N-(2-chlorophenyl)-2,2,2-trimethylacetamide. [, ] This suggests a possible trend in the conformational preferences influenced by the presence of chlorine atoms on the phenyl ring.

Q3: How are the molecules of N-(2,4-Dichlorophenyl)acetamide arranged within the crystal lattice?

A3: In the crystal structure, N-(2,4-Dichlorophenyl)acetamide molecules are linked together through intermolecular hydrogen bonds. Specifically, these hydrogen bonds occur between the N—H group of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule. [] This type of N—H⋯O hydrogen bonding leads to the formation of supramolecular chains that extend along the crystallographic a axis. [] This organized arrangement contributes to the overall stability and packing of the molecules within the crystal.

Q4: Are there any other notable structural features in N-(2,4-Dichlorophenyl)acetamide?

A4: Besides the N—H bond conformation and hydrogen bonding patterns, the bond lengths and angles within N-(2,4-Dichlorophenyl)acetamide are generally similar to those found in other acetanilide compounds. [] This suggests that the core structure of the acetanilide group remains relatively consistent, even with variations in the substituents on the phenyl ring.

Q5: What spectroscopic techniques have been used to study N-(2,4-Dichlorophenyl)acetamide?

A5: Nuclear Quadrupole Resonance (NQR) spectroscopy has been employed to investigate the crystal structure and bond character of N-(2,4-Dichlorophenyl)acetamide. [] NQR is particularly sensitive to the electronic environment around quadrupolar nuclei, such as chlorine, making it suitable for studying this compound. This technique provides valuable insights into the electronic distribution and bonding characteristics within the molecule.

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